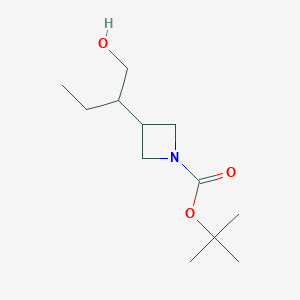
Tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a hydroxybutyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted azetidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain and azetidine ring play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity and protein function by forming covalent or non-covalent interactions with active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-9(8-14)10-6-13(7-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Clé InChI |
PDLGOWNNQPIESO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)C1CN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


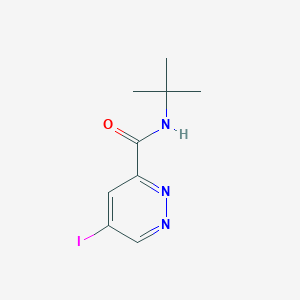
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13026531.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)


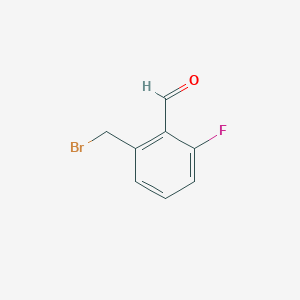

amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
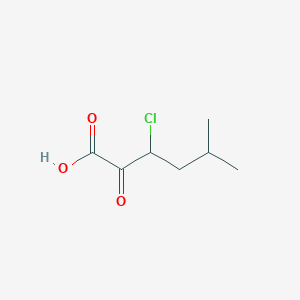
![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
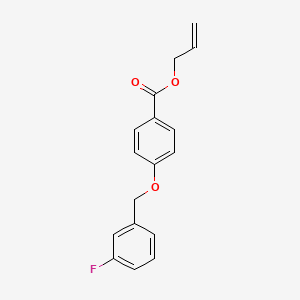
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)

